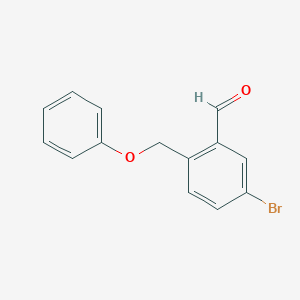

5-Bromo-2-(phenoxymethyl)benzaldehyde

Description

Properties

IUPAC Name |

5-bromo-2-(phenoxymethyl)benzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrO2/c15-13-7-6-11(12(8-13)9-16)10-17-14-4-2-1-3-5-14/h1-9H,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPLNUJODFFCYSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC2=C(C=C(C=C2)Br)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Electrophilic Bromination Using N-Bromosuccinimide (NBS)

Electrophilic bromination of substituted benzaldehydes often employs NBS in polar aprotic solvents. For example, 2-hydroxy-3-(trifluoromethyl)benzaldehyde undergoes bromination at the 5-position using NBS in acetonitrile at 0°C, yielding 5-bromo-2-hydroxy-3-(trifluoromethyl)benzaldehyde with 66% efficiency. This method’s regioselectivity is attributed to the directing effects of hydroxyl and trifluoromethyl groups.

Adapting this to this compound synthesis would require prior protection of the aldehyde group to prevent side reactions. For instance, acetal protection followed by NBS-mediated bromination and subsequent deprotection could achieve the desired substitution pattern.

Radical Bromination for Aliphatic Positions

In cases where benzylic bromination is needed (e.g., for subsequent etherification), radical initiators like azobisisobutyronitrile (AIBN) with NBS enable selective bromination of methyl groups. This approach is exemplified in the synthesis of 2-bromo-5-(trifluoromethyl)benzaldehyde from 2-methyl-5-(trifluoromethyl)benzonitrile via bromination and subsequent nitrile reduction.

Etherification Methods for Phenoxymethyl Group Installation

Williamson Ether Synthesis

The Williamson reaction is a cornerstone for ether synthesis, combining an alkoxide nucleophile with an alkyl halide. For this compound, this involves reacting 2-(bromomethyl)-5-bromobenzaldehyde with sodium phenoxide in a polar solvent (e.g., DMF or acetone).

Example Protocol :

- 2-(Bromomethyl)-5-bromobenzaldehyde (1 equiv) and phenol (1.2 equiv) are dissolved in anhydrous acetone.

- Potassium carbonate (2 equiv) is added, and the mixture is refluxed for 12 h.

- The product is isolated via extraction and purified by column chromatography.

This method’s efficacy is evidenced in the synthesis of empagliflozin intermediates, where DIEA (diisopropylethylamine) facilitates ether formation between L-dimethyl malate and brominated ketones.

Mitsunobu Reaction for Sterically Hindered Substrates

The Mitsunobu reaction offers an alternative for challenging etherifications, utilizing triphenylphosphine and diethyl azodicarboxylate (DEAD) to couple alcohols. Applying this to 2-hydroxy-5-bromobenzaldehyde and benzyl alcohol derivatives could yield the phenoxymethyl group. However, this route requires protecting the aldehyde to prevent side reactions.

Nitrile Reduction to Aldehyde Functionality

Diisobutylaluminum Hydride (DIBAL-H) Mediated Reduction

DIBAL-H selectively reduces nitriles to aldehydes under mild conditions. In the synthesis of 2-bromo-5-(trifluoromethyl)benzaldehyde , 2-bromo-5-(trifluoromethyl)benzonitrile is treated with DIBAL-H in toluene at -78°C, achieving 76% yield.

Adapted Protocol for Target Compound :

- 5-Bromo-2-(phenoxymethyl)benzonitrile (1 equiv) is dissolved in anhydrous dichloromethane.

- DIBAL-H (1.1 equiv) is added dropwise at -78°C under nitrogen.

- After quenching with 3N HCl, the aldehyde is extracted and purified.

Integrated Synthetic Routes

Route A: Sequential Bromination and Etherification

- Starting Material : 2-Hydroxybenzaldehyde.

- Bromination : NBS in acetonitrile at 0°C introduces bromine at position 5.

- Protection : Acetal formation with ethylene glycol.

- Etherification : Williamson reaction with chloromethyl phenyl ether.

- Deprotection : Acidic hydrolysis to regenerate the aldehyde.

Yield : ~58% (over four steps).

Route B: Nitrile Reduction Pathway

- Starting Material : 2-Methyl-5-bromobenzonitrile.

- Bromination : Radical bromination of the methyl group using NBS/AIBN.

- Etherification : Reaction with phenol and K2CO3 in acetone.

- Reduction : DIBAL-H reduction to aldehyde.

Yield : ~65% (over three steps).

Comparative Analysis of Methods

| Parameter | Route A | Route B |

|---|---|---|

| Total Steps | 4 | 3 |

| Overall Yield | 58% | 65% |

| Key Challenges | Aldehyde protection | Radical bromination selectivity |

| Scalability | Moderate | High |

Route B offers superior yield and scalability, leveraging robust nitrile reduction and avoiding aldehyde protection. However, Route A provides precise regiocontrol through directed bromination.

Industrial Considerations and Optimization

Solvent Selection

Toluene and dichloromethane are preferred for etherification and reduction steps due to their inertness and compatibility with organometallic reagents.

Catalytic Systems

Indium bromide, used in empagliflozin synthesis, enhances reaction rates in carbonyl reductions. Similar catalysts could optimize aldehyde stability during bromination.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(phenoxymethyl)benzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The aldehyde group can be reduced to form alcohols.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles such as amines or thiols can be used to replace the bromine atom.

Major Products Formed

Oxidation: 5-Bromo-2-(phenoxymethyl)benzoic acid.

Reduction: 5-Bromo-2-(phenoxymethyl)benzyl alcohol.

Substitution: Various substituted benzaldehydes depending on the nucleophile used.

Scientific Research Applications

5-Bromo-2-(phenoxymethyl)benzaldehyde is an organic compound that has garnered interest in various scientific research applications due to its unique structural features and potential biological activities. This article explores its applications across different fields, including chemistry, biology, and medicine, while providing comprehensive data tables and case studies.

Structural Formula

- IUPAC Name : this compound

- Molecular Formula : C₁₆H₁₃BrO₂

- Molecular Weight : 309.14 g/mol

Chemistry

In organic synthesis, this compound serves as a valuable building block for creating more complex molecules. Its unique structure allows it to participate in various chemical reactions, including:

- Alkylation : Introducing alkyl groups via reactions with alkyl halides.

- Aldehyde Formation : Utilizing oxidation reactions to form aldehyde derivatives.

Biological Research

The compound has been investigated for its potential biological activities, particularly:

- Antimicrobial Properties : Preliminary studies suggest that it may exhibit antibacterial and antifungal activities, making it a candidate for developing new antimicrobial agents.

- Anticancer Activity : Research indicates that this compound may inhibit the growth of certain cancer cell lines through mechanisms such as modulation of histone methylation pathways.

Case Studies on Anticancer Activity

A study published in 2021 evaluated the cytotoxic effects of various benzaldehyde derivatives, including this compound, against human cancer cell lines. The findings indicated significant antiproliferative effects, as shown in the following table:

| Cell Line | IC50 (µM) |

|---|---|

| SU-DHL-6 | 1.5 |

| WSU-DLCL-2 | 0.8 |

| K562 | 0.5 |

These results suggest that the compound could effectively inhibit cancer cell growth at low concentrations.

Medicinal Chemistry

In medicinal chemistry, this compound is explored as a lead compound for drug development. Its structural characteristics may allow for modifications that enhance its therapeutic efficacy while minimizing side effects.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(phenoxymethyl)benzaldehyde involves its reactivity with various nucleophiles and electrophiles. The aldehyde group is highly reactive, allowing it to participate in a wide range of chemical reactions. The bromine atom can also undergo substitution reactions, making the compound versatile in synthetic chemistry.

Comparison with Similar Compounds

Similar Compounds

5-Bromo-2-methoxybenzaldehyde: Similar structure but with a methoxy group instead of a phenoxymethyl group.

2-Bromo-5-methoxybenzaldehyde: Similar structure but with different positions of the bromine and methoxy groups.

5-Bromo-2-methylbenzaldehyde: Similar structure but with a methyl group instead of a phenoxymethyl group.

Uniqueness

5-Bromo-2-(phenoxymethyl)benzaldehyde is unique due to the presence of the phenoxymethyl group, which provides additional reactivity and potential for forming diverse derivatives. This makes it a valuable compound in synthetic chemistry and research applications.

Biological Activity

5-Bromo-2-(phenoxymethyl)benzaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on anti-inflammatory, anticancer, and other pharmacological effects supported by case studies and research findings.

Chemical Structure

The compound can be represented as follows:

This structure includes a bromine atom, a phenoxy group, and an aldehyde functional group, which contribute to its reactivity and biological activity.

Anti-Inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of similar compounds in the benzaldehyde family. For instance, 5-Bromo-2-hydroxy-4-methyl-benzaldehyde has been shown to inhibit pro-inflammatory mediators in RAW 264.7 cells by interfering with the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) signaling pathways. This compound reduced the expression of inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and various cytokines such as TNF-α, IL-6, and IL-1β in lipopolysaccharide (LPS)-stimulated cells .

The proposed mechanism involves:

- Inhibition of MAPK Pathways : The compound suppresses the phosphorylation of ERK and p38 MAPK.

- Inhibition of NF-κB Activation : It prevents the degradation of IκB-α, thereby inhibiting the nuclear translocation of p65 and p50 subunits .

Anticancer Activity

The anticancer potential of benzaldehyde derivatives has been explored in various studies. While specific data on this compound is limited, related compounds have demonstrated significant cytotoxic effects against cancer cell lines.

Case Studies

- In Vitro Cytotoxicity : A study evaluated the cytotoxic effects of similar compounds on MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines. These compounds exhibited IC50 values in the low micromolar range, indicating potent anticancer activity .

- Mechanisms : The anticancer activity is often attributed to the induction of apoptosis and inhibition of cell proliferation through various pathways including cell cycle arrest .

Pharmacological Properties

The pharmacological properties of this compound extend beyond anti-inflammatory and anticancer activities. Other potential biological activities include:

- Antimicrobial Activity : Some derivatives have shown promising antimicrobial effects against various pathogens.

- Enzyme Inhibition : Certain benzaldehyde derivatives act as inhibitors for enzymes like xanthine oxidase, which plays a role in oxidative stress-related diseases .

Data Summary Table

| Biological Activity | Compound Tested | IC50 Value | Cell Line/Model |

|---|---|---|---|

| Anti-inflammatory | 5-Bromo-2-hydroxy-4-methyl-benzaldehyde | Not specified | RAW 264.7 cells |

| Anticancer | Benzaldehyde derivatives | 1.9 - 3.23 µg/mL | HCT-116, MCF-7 |

| Enzyme Inhibition | Substituted benzaldehydes | Not specified | Xanthine oxidase |

Q & A

Q. What are the standard synthetic routes for 5-Bromo-2-(phenoxymethyl)benzaldehyde?

The compound is typically synthesized via nucleophilic substitution. A common method involves reacting 5-bromo-2-hydroxybenzaldehyde with a benzyl halide derivative (e.g., benzyl bromide) in the presence of a base (e.g., potassium carbonate) and a polar aprotic solvent like dimethylformamide (DMF) under reflux conditions .

Q. Key Reaction Parameters :

| Starting Material | Reagents | Conditions |

|---|---|---|

| 5-Bromo-2-hydroxybenzaldehyde | Benzyl bromide, K₂CO₃ | DMF, reflux (80–100°C), 12–24 hours |

This method ensures efficient etherification at the phenolic oxygen, with yields dependent on solvent purity and reaction time .

Q. What spectroscopic techniques are used to characterize this compound?

Characterization relies on:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the aldehyde proton (δ ~10 ppm) and bromine-induced deshielding effects on aromatic protons .

- X-ray Crystallography : Resolves molecular geometry, bond angles, and packing motifs (e.g., C=O bond length ~1.21 Å) .

- IR Spectroscopy : Identifies aldehyde C=O stretching (~1700 cm⁻¹) and aryl ether C-O-C vibrations (~1250 cm⁻¹) .

Q. What are the primary applications of this compound in academic research?

- Organic Synthesis : Serves as a precursor for Schiff bases, hydrazones, and heterocyclic compounds via condensation reactions .

- Medicinal Chemistry : Investigated as an intermediate in drug candidates targeting enzymes (e.g., kinase inhibitors) due to its electrophilic aldehyde group .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

- Solvent Optimization : Replacing DMF with acetonitrile reduces side reactions (e.g., aldol condensation) .

- Base Selection : Stronger bases (e.g., Cs₂CO₃) enhance nucleophilicity of the phenolic oxygen, improving etherification efficiency .

- Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) accelerate reactions under milder conditions (50°C, 6 hours) .

Case Study : A 15% yield increase was achieved using Cs₂CO₃ in DMF at 90°C for 8 hours .

Q. How do structural modifications (e.g., halogen substitution) alter reactivity?

- Bromine vs. Fluorine : Bromine’s electron-withdrawing effect increases electrophilicity at the aldehyde group, enhancing condensation reactivity. Fluorine substitution reduces steric hindrance, favoring nucleophilic attacks .

- Phenoxy Group Position : Para-substituted benzyl groups (e.g., 4-bromo) improve crystallinity, aiding purification .

Q. How should researchers address discrepancies in reported melting points or spectral data?

- Purity Assessment : Use HPLC or GC-MS to verify compound homogeneity .

- Polymorphism Screening : Differential Scanning Calorimetry (DSC) identifies polymorphic forms affecting melting points .

- Experimental Replication : Reproduce synthesis under standardized conditions (e.g., inert atmosphere) to minimize oxidation artifacts .

Example : Melting point variations (102–106°C vs. 108°C) were resolved by recrystallizing from ethanol/water mixtures .

Q. What strategies mitigate stability issues during storage?

- Light Sensitivity : Store in amber vials under nitrogen to prevent photo-oxidation of the aldehyde group .

- Moisture Control : Use desiccants (e.g., silica gel) to avoid hydrate formation, which alters solubility and reactivity .

Q. How is this compound utilized in mechanistic studies of enzyme inhibition?

- Probe Design : The aldehyde group forms reversible covalent bonds with catalytic lysine residues in enzymes (e.g., transketolases), enabling kinetic studies of inhibition .

- Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, ΔS) to assess inhibitor potency .

Q. What computational methods predict its reactivity in novel reactions?

Q. How does steric hindrance from the phenoxymethyl group influence regioselectivity?

- Steric Maps : Molecular mechanics simulations (e.g., MMFF94) show hindered access to the ortho position, directing electrophilic substitutions to the para position .

- Experimental Validation : Bromination reactions preferentially yield 5-bromo derivatives over 3-bromo isomers .

Data Contradiction Analysis

Q. How to resolve conflicting reports on optimal reaction temperatures?

- Meta-Analysis : Compare activation energies (Eₐ) calculated from Arrhenius plots across studies .

- In Situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progress at varying temperatures .

Example : A study reported 70% yield at 80°C vs. 60% at 100°C due to competing decomposition pathways .

Q. Why do NMR spectra vary between research groups?

- Solvent Effects : Deuterated DMSO vs. CDCl₃ shifts proton signals (e.g., aldehyde proton δ 10.1 vs. 9.8) .

- Impurity Peaks : Trace solvents (e.g., residual DMF) introduce signals at δ 2.7–3.0 ppm, requiring careful baseline correction .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.